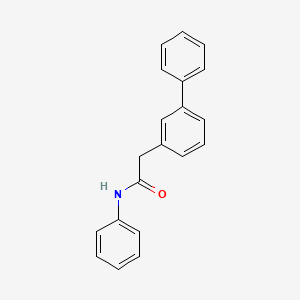

2-(biphenyl-3-yl)-N-phenylacetamide

Description

Contextualization within Biphenyl (B1667301) and Acetamide (B32628) Compound Classes in Contemporary Organic Chemistry

2-(biphenyl-3-yl)-N-phenylacetamide is a molecule that integrates two key functional groups: a biphenyl core and an N-phenylacetamide side chain. The biphenyl moiety, consisting of two phenyl rings linked by a single bond, is a cornerstone in various areas of chemistry. Biphenyl derivatives are noted for their unique stereochemical properties, including atropisomerism, which arises from hindered rotation around the central single bond when bulky substituents are present in the ortho positions. This can lead to chiral molecules with significant applications in asymmetric synthesis and materials science.

The acetamide group, a simple amide derived from acetic acid, is a fundamental functional group in organic chemistry. Amides are prevalent in nature, most notably as the linkages in peptides and proteins. The N-phenylacetamide substructure, specifically, provides a rigid and planar unit that can participate in hydrogen bonding and π-stacking interactions, which are crucial for molecular recognition and binding to biological targets. The combination of the biphenyl and N-phenylacetamide motifs in this compound results in a molecule with a distinct three-dimensional architecture, offering a unique platform for the design of new materials and therapeutic agents.

Below is a data table summarizing the general properties of the parent compound classes:

| Property | Biphenyl | Acetamide |

| Molecular Formula | C12H10 | CH3CONH2 |

| Molar Mass | 154.21 g/mol | 59.07 g/mol |

| Appearance | Colorless crystals | Colorless to white crystalline solid |

| Solubility in Water | Insoluble | Soluble |

| Key Structural Feature | Two connected phenyl rings | Amide functional group |

Significance and Emerging Research Trajectories of N-Phenylacetamide Derivatives in Chemical and Biological Sciences

N-phenylacetamide derivatives have emerged as a significant class of compounds in both chemical and biological research. Their versatile structure allows for a wide range of chemical modifications, leading to a diverse array of biological activities.

In the realm of medicinal chemistry, N-phenylacetamide derivatives have been investigated for a multitude of therapeutic applications. Studies have shown that compounds bearing this scaffold can exhibit antibacterial, antifungal, and anticancer properties. nih.gov For instance, certain N-phenylacetamide derivatives have demonstrated potent activity against various bacterial strains, suggesting their potential as lead compounds for the development of new antibiotics. nih.gov Furthermore, the incorporation of different substituents on the phenyl rings can modulate the biological activity, allowing for the fine-tuning of their therapeutic properties. Research into N-phenylacetamide derivatives has also highlighted their potential as antidepressant agents. nih.gov

The following table details some of the researched biological activities of N-phenylacetamide derivatives:

| Biological Activity | Research Findings |

| Antifungal | Certain derivatives have shown greater potency than standard antifungal drugs. rsc.org |

| Antibacterial | Some compounds have displayed excellent activity against both gram-positive and gram-negative bacteria. researchgate.net |

| Antidepressant | Modified N-phenylacetamide derivatives have shown significant antidepressant potential in preclinical models. nih.gov |

The ongoing research into N-phenylacetamide derivatives is focused on synthesizing novel analogues with improved efficacy and selectivity. The exploration of their structure-activity relationships (SAR) is crucial for designing more potent and targeted therapeutic agents. While specific research on this compound is not yet prevalent in the scientific literature, its structural similarity to these biologically active compounds marks it as a molecule of considerable interest for future investigations in drug discovery and materials science.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-phenyl-2-(3-phenylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO/c22-20(21-19-12-5-2-6-13-19)15-16-8-7-11-18(14-16)17-9-3-1-4-10-17/h1-14H,15H2,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMAMRZVUWSNOSV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Transformations of 2 Biphenyl 3 Yl N Phenylacetamide

Strategies for the Preparation of 2-(biphenyl-3-yl)-N-phenylacetamide

The preparation of this compound can be approached by forming the acetamide (B32628) linkage as the final step or by constructing the biphenyl (B1667301) core onto a pre-existing acetamide structure.

Classical Amidation and Acylation Pathways

Traditional methods for forming the N-phenylacetamide moiety involve the direct coupling of 2-(biphenyl-3-yl)acetic acid with aniline (B41778) or the acylation of aniline with a more reactive derivative of the carboxylic acid.

One common approach is the activation of 2-(biphenyl-3-yl)acetic acid with a coupling agent to facilitate the amidation reaction with aniline. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in the presence of a base like N,N-diisopropylethylamine (DIPEA) are frequently employed to promote this transformation. tandfonline.com The reaction proceeds through an activated ester intermediate, which is then susceptible to nucleophilic attack by aniline.

Alternatively, a more classical and often higher-yielding method involves the conversion of 2-(biphenyl-3-yl)acetic acid to its corresponding acid chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. nih.govescholarship.org The resulting 2-(biphenyl-3-yl)acetyl chloride is a highly reactive electrophile that readily reacts with aniline, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. nih.govescholarship.org A general procedure involves reacting anilines with chloroacetyl chloride in the presence of glacial acetic acid and sodium acetate. nih.gov

Another classical approach is the use of ammonium (B1175870) salts, such as ammonium chloride, to provide the amine source for the amidation of acid chlorides. ccspublishing.org.cn While this is more common for the synthesis of primary amides, the use of aniline hydrochlorides can also be employed to form the corresponding secondary amides in good yields. ccspublishing.org.cn

Catalyst-Mediated Synthetic Approaches to the N-Phenylacetamide Moiety

Modern synthetic chemistry offers a range of catalyst-mediated approaches for the formation of the N-phenylacetamide bond, often under milder conditions and with greater functional group tolerance. Palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amidation, are a powerful tool for the N-arylation of amides. acs.orgacs.org In the context of synthesizing this compound, this could involve the coupling of an aryl halide or triflate with 2-(biphenyl-3-yl)acetamide. However, a more common strategy involves the coupling of an amine with an aryl halide.

A plausible catalyst-mediated route to this compound would involve the palladium-catalyzed coupling of 3-bromophenylacetamide with phenylboronic acid. This approach builds the biphenyl core directly onto the pre-formed acetamide. The choice of ligand is crucial for the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands such as Xantphos and various biarylphosphines showing high efficacy. nih.gov Computational studies suggest that electron-deficient ligands can facilitate the amide binding to the palladium(II) intermediate. acs.org

Boron-based catalysts, such as boric acid and its derivatives, have also emerged as effective promoters for direct amidation reactions between carboxylic acids and amines under dehydrative conditions. asianpubs.org Tris(2,2,2-trifluoroethyl) borate, for instance, has been shown to be an effective reagent for the direct amidation of a variety of carboxylic acids with a broad range of amines. organic-chemistry.org

Formation of the Biphenyl Core Preceding Acetamide Coupling

A highly convergent and widely used strategy for the synthesis of this compound involves the initial construction of the biphenyl core, followed by the elaboration of the acetamide side chain. The Suzuki-Miyaura cross-coupling reaction is the premier method for forming the C-C bond of the biphenyl unit. libretexts.org

This approach typically starts with a functionalized phenylacetic acid derivative, such as methyl 2-(3-bromophenyl)acetate. This intermediate can undergo a Suzuki coupling with phenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base like potassium carbonate or sodium carbonate. beilstein-journals.orgrsc.org The reaction is often carried out in a mixture of an organic solvent and water. beilstein-journals.orgrsc.org Following the successful formation of the biphenyl core to yield methyl 2-(biphenyl-3-yl)acetate, the ester is hydrolyzed to the corresponding carboxylic acid, 2-(biphenyl-3-yl)acetic acid. mdpi.com This acid can then be coupled with aniline using the classical amidation or acylation methods described in section 2.1.1. For instance, a Suzuki cross-coupling between 3-bromobenzaldehyde (B42254) and phenylboronic acid can yield biphenyl-3-carbaldehyde, which can then be oxidized to the corresponding carboxylic acid. nih.gov

Optimization of Reaction Conditions and Yields for this compound Synthesis

The successful synthesis of this compound with high yield and purity is highly dependent on the careful optimization of various reaction parameters.

Solvent Effects and Reaction Kinetics

The choice of solvent can significantly influence the rate and outcome of both the biphenyl formation and the amidation steps. In Suzuki-Miyaura couplings, solvent polarity is known to affect the structure and activity of the catalytic intermediates and can influence the rate-determining step. beilstein-journals.org A mixture of an organic solvent like 1,4-dioxane (B91453) or ethanol (B145695) with water is commonly used. nih.govacs.org

For amidation reactions, the solvent choice is also critical. In classical acyl chloride-based amidations, a non-protic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) is typically used to avoid reaction with the solvent. tandfonline.comnih.gov For catalyst-mediated amidations, solvents like toluene, 1,2-dichloroethane (B1671644) (DCE), or cyclopentyl methyl ether (CPME) are often employed. rsc.orgucl.ac.uk The reaction kinetics are influenced by temperature, with most amidation and coupling reactions being performed at elevated temperatures to ensure a reasonable reaction rate. tandfonline.comacs.org However, microwave-assisted synthesis has been shown to accelerate reaction times significantly. nih.gov

Table 1: Effect of Solvent on the Yield of a Model Suzuki-Miyaura Coupling Reaction beilstein-journals.org

| Entry | Solvent System (Organic:Water 3:1) | Conversion (%) |

| 1 | N-Methyl-2-pyrrolidone (NMP) | >99 |

| 2 | Dimethylformamide (DMF) | 98 |

| 3 | 1,4-Dioxane | 97 |

| 4 | Tetrahydrofuran (THF) | 96 |

| 5 | 2-Methyltetrahydrofuran (2-MeTHF) | 96 |

| 6 | Acetonitrile | 94 |

| 7 | Acetone | 91 |

| 8 | Toluene | 81 |

| 9 | Cyclopentyl methyl ether (CPME) | 79 |

| 10 | Cyrene™ | 2 |

Reaction Conditions: 4-bromophenylacetic acid (0.6 mmol), phenylboronic acid (0.72 mmol), Pd(OAc)₂ (catalyst), K₂CO₃ (base), 65 °C, 20 h.

Catalytic Systems and Ligand Optimization

In catalyst-mediated reactions, the choice of the catalyst and any associated ligands is paramount for achieving high efficiency. For the Suzuki-Miyaura coupling, palladium catalysts are the standard. The catalyst loading can often be optimized to be very low, sometimes as low as 0.1 mol%. rsc.org

For palladium-catalyzed N-arylation of amides, the ligand plays a critical role. Bidentate ligands can prevent the formation of a κ²-amidate complex, which can affect the rate of reductive elimination. syr.edu The steric and electronic properties of the ligand are key, with bulky and electron-rich phosphine ligands often giving the best results. acs.org However, for some transformations, electron-deficient ligands have been shown to be more effective. acs.org The development of new biaryl phosphine ligands, such as JackiePhos, has been driven by the need to create more electrophilic Pd(II) intermediates to facilitate amide binding. nih.gov

Table 2: Optimization of Ligands for a Model Palladium-Catalyzed Amidation nih.gov

| Entry | Ligand | Yield (%) |

| 1 | Xantphos | <10 |

| 2 | BrettPhos (L2) | 27 |

| 3 | t-Bu₂BrettPhos (L3) | 21 |

| 4 | L4 | 65 |

| 5 | L5 | 78 |

| 6 | JackiePhos (L6) | 95 |

Reaction Conditions: Aryl nonaflate, secondary amide, Pd₂(dba)₃ (catalyst), K₃PO₄ (base), toluene, 110 °C.

The base used in both the Suzuki coupling and the amidation is also a critical parameter to optimize. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used. beilstein-journals.orgresearchgate.netnih.gov The strength and solubility of the base can significantly impact the reaction rate and yield.

Post-Synthetic Chemical Modifications and Derivatization of this compound Skeleton

The this compound scaffold offers multiple sites for chemical modification, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies in drug discovery or for tuning the properties of materials. These modifications can be targeted at the biphenyl moiety or the N-phenylacetamide linker.

Functional Group Interconversions on the Biphenyl Moiety

The biphenyl moiety, being an aromatic system, is amenable to various electrophilic and nucleophilic substitution reactions. researchgate.netarabjchem.org The reactivity of each phenyl ring can be influenced by the substitution pattern.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, and Friedel-Crafts acylation can introduce new functional groups onto the biphenyl rings. researchgate.net For instance, nitration would likely occur at the positions ortho and para to the existing substituents, with the exact regioselectivity depending on the electronic nature of the groups. Subsequent reduction of a nitro group to an amine provides a handle for further functionalization.

Palladium-Catalyzed Cross-Coupling Reactions: The biphenyl core can be further elaborated using palladium-catalyzed cross-coupling reactions. If a halo-substituted derivative of this compound is prepared, it can undergo further Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions to introduce additional aryl, alkynyl, or amino groups, respectively.

C-H Activation: A more modern and atom-economical approach for functionalization is through direct C-H activation. nih.govnih.gov This strategy avoids the need for pre-functionalized starting materials. Transition metal catalysts, often directed by a coordinating group within the molecule, can selectively activate C-H bonds for arylation, alkylation, or other transformations. For instance, the amide group in the N-phenylacetamide linker could potentially direct ortho-C-H functionalization on the adjacent phenyl ring.

Table 2: Potential Functional Group Interconversions on the Biphenyl Moiety

| Reaction Type | Reagents and Conditions | Potential Product |

| Nitration | HNO₃, H₂SO₄ | Introduction of -NO₂ group(s) on one or both phenyl rings. |

| Halogenation | Br₂, FeBr₃ or Cl₂, FeCl₃ | Introduction of -Br or -Cl group(s) on one or both phenyl rings. |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | Introduction of an acyl group on one of the phenyl rings. |

| Suzuki Coupling (from a halo-derivative) | Arylboronic acid, Pd catalyst, base | Formation of a terphenyl or quaterphenyl (B1678625) structure. |

| C-H Arylation (directed) | Aryl halide, Pd catalyst, directing group | Direct formation of a new C-C bond on one of the phenyl rings. |

Modifications of the N-Phenylacetamide Linker

The N-phenylacetamide linker provides several opportunities for chemical modification, including reactions at the amide nitrogen, the methylene (B1212753) bridge, and the N-phenyl ring.

N-Alkylation/N-Arylation: The hydrogen atom on the amide nitrogen can be substituted through alkylation or arylation reactions, although this can be challenging due to the reduced nucleophilicity of the amide nitrogen. Strong bases and electrophiles would be required.

Modification of the Methylene Bridge: The methylene group (the -CH₂- between the biphenyl and carbonyl groups) can be a site for functionalization. Deprotonation with a strong base could generate a nucleophilic carbon, which could then react with electrophiles. However, the acidity of these protons is relatively low, making this a challenging transformation.

Substitution on the N-Phenyl Ring: The N-phenyl ring is susceptible to electrophilic aromatic substitution reactions. The acetamido group is an ortho-, para-director and is activating. Therefore, reactions like nitration or halogenation would be expected to occur at the ortho and para positions of this ring.

Table 3: Potential Modifications of the N-Phenylacetamide Linker

| Modification Site | Reaction Type | Reagents and Conditions | Potential Product |

| Amide Nitrogen | N-Alkylation | Strong base (e.g., NaH), Alkyl halide | N-alkylated derivative. |

| N-Phenyl Ring | Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group at the ortho or para position. |

| N-Phenyl Ring | Halogenation | Br₂, FeBr₃ | Introduction of a bromine atom at the ortho or para position. |

Advanced Spectroscopic Characterization for Structural Elucidation of 2 Biphenyl 3 Yl N Phenylacetamide

Vibrational Spectroscopy for Molecular Structure and Bonding Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by the molecule, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of 2-(biphenyl-3-yl)-N-phenylacetamide is characterized by a series of absorption bands that confirm the presence of its key functional groups.

The most prominent features in the FT-IR spectrum include a strong absorption band corresponding to the C=O stretching vibration of the secondary amide group, typically observed in the region of 1660-1680 cm⁻¹. Another key indicator is the N-H stretching vibration, which appears as a sharp band around 3300-3350 cm⁻¹. The presence of the aromatic rings is confirmed by multiple bands, including the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern of the aromatic rings, provide further structural confirmation.

Table 1: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3320 | Medium-Sharp | N-H Stretch |

| ~3060-3030 | Medium-Weak | Aromatic C-H Stretch |

| ~2925 | Weak | Methylene (B1212753) C-H Stretch |

| ~1670 | Strong | Amide I (C=O Stretch) |

| ~1595, 1540, 1485 | Medium-Strong | Aromatic C=C Stretch |

| ~1540 | Medium | Amide II (N-H Bend & C-N Stretch) |

| ~1430 | Medium | Methylene C-H Bend (Scissoring) |

| ~750, 690 | Strong | Aromatic C-H Out-of-Plane Bend |

Note: The data in this table is predicted based on the analysis of structurally similar compounds found in the literature.

Complementary to FT-IR, Fourier Transform Raman (FT-Raman) spectroscopy measures the inelastic scattering of monochromatic laser light. wallonie.be This technique is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the FT-Raman spectrum would be expected to show strong signals for the aromatic ring vibrations. The symmetric C=C stretching vibrations of the biphenyl (B1667301) and phenyl rings would be particularly prominent. In contrast to the strong C=O signal in the FT-IR spectrum, the amide C=O stretch in the Raman spectrum is typically of medium to weak intensity. The aliphatic CH₂ group would also exhibit characteristic stretching and bending vibrations.

Table 2: Predicted FT-Raman Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3060 | Strong | Aromatic C-H Stretch |

| ~2925 | Medium | Methylene C-H Stretch |

| ~1605 | Strong | Aromatic Ring Stretch (Breathing Mode) |

| ~1320 | Medium | C-N Stretch |

| ~1000 | Strong | Phenyl Ring Trigonal Breathing Mode |

Note: The data in this table is predicted based on the analysis of structurally similar compounds found in the literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Atomistic Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular skeleton can be constructed.

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule. For this compound, the spectrum can be divided into distinct regions corresponding to the aromatic protons, the amide proton, and the methylene protons.

The aromatic region, typically between 7.0 and 8.0 ppm, would show a complex pattern of multiplets due to the protons on the N-phenyl group and the biphenyl moiety. The protons on the N-phenyl ring would likely appear as a set of a triplet and two doublets, characteristic of a monosubstituted benzene (B151609) ring. The protons of the 3-substituted biphenyl group would exhibit a more complex splitting pattern due to their varied chemical environments and spin-spin coupling interactions. The amide proton (N-H) would be expected to appear as a singlet or a broad singlet, with its chemical shift being sensitive to solvent and concentration, typically in the range of 8.0-9.5 ppm. The methylene protons (CH₂) of the acetamide (B32628) group would present as a sharp singlet around 3.7 ppm, as they are adjacent to the carbonyl group and have no neighboring protons to couple with.

Table 3: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.50 | s (broad) | 1H | NH |

| ~7.60-7.20 | m | 14H | Aromatic-H |

| ~3.70 | s | 2H | CH₂ |

Note: The data in this table is predicted based on the analysis of structurally similar compounds found in the literature. 's' denotes singlet, 'm' denotes multiplet. rsc.orgrsc.org

The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. In the spectrum of this compound, the carbonyl carbon of the amide group would be readily identifiable as a signal in the downfield region, around 169-171 ppm. The aromatic carbons would generate a series of signals between 120 and 142 ppm. The number of signals would depend on the symmetry of the molecule; due to the meta-substitution on the biphenyl group, a larger number of distinct aromatic signals is expected. The methylene carbon (CH₂) would appear as a single peak in the aliphatic region, typically around 45 ppm.

Table 4: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | C=O (Amide) |

| ~141.5, ~140.0, ~138.0 | Quaternary Aromatic-C |

| ~129.5 - ~120.0 | Aromatic-CH |

| ~44.5 | CH₂ |

Note: The data in this table is predicted based on the analysis of structurally similar compounds found in the literature. rsc.orgrsc.org

To unambiguously assign the complex ¹H and ¹³C NMR signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. youtube.comsdsu.educreative-biostructure.com In the COSY spectrum of this compound, cross-peaks would be observed between adjacent aromatic protons on the same ring, allowing for the assignment of protons within the phenyl and biphenyl systems. The absence of COSY correlations to the methylene and amide protons would confirm their isolated nature.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear correlation experiment maps protons to the carbons to which they are directly attached. youtube.comsdsu.educreative-biostructure.comepfl.ch The HSQC spectrum would show a correlation between the methylene proton signal (~3.70 ppm) and the methylene carbon signal (~44.5 ppm). Each aromatic proton signal would correlate to its corresponding aromatic carbon signal, greatly aiding in the assignment of the crowded aromatic region of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) correlations between protons and carbons. youtube.comsdsu.educreative-biostructure.com The HMBC spectrum is crucial for connecting the different fragments of the molecule. Key correlations would be expected between:

The methylene protons (~3.70 ppm) and the amide carbonyl carbon (~170.0 ppm) as well as the quaternary carbon of the biphenyl ring to which the acetamide group is attached.

The amide proton (~8.50 ppm) and the amide carbonyl carbon (~170.0 ppm) and the quaternary carbon of the N-phenyl ring.

Protons on one aromatic ring and carbons on the adjacent ring in the biphenyl system, confirming the biphenyl linkage.

Together, these 2D NMR techniques provide a detailed and robust confirmation of the complete chemical structure of this compound.

Table 5: Key Predicted HMBC Correlations for this compound

| ¹H Signal (δ, ppm) | Correlating ¹³C Signal (δ, ppm) | Number of Bonds |

| CH₂ (~3.70) | C=O (~170.0) | 2 |

| CH₂ (~3.70) | Biphenyl C3 (~138.0) | 2 |

| NH (~8.50) | C=O (~170.0) | 2 |

| NH (~8.50) | N-Phenyl C1' (~138.0) | 2 |

| Aromatic-H | Other Aromatic-C | 2 and 3 |

Note: The data in this table is predicted based on the analysis of structurally similar compounds found in the literature.

Computational Chemistry and Theoretical Investigations of 2 Biphenyl 3 Yl N Phenylacetamide

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are instrumental in predicting the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule, from which a wealth of properties can be derived.

Density Functional Theory (DFT) and Ab Initio Methods

For a molecule of the size and complexity of 2-(biphenyl-3-yl)-N-phenylacetamide, Density Functional Theory (DFT) would be a highly suitable method. DFT methods are known for providing a good balance between computational cost and accuracy. Functionals such as B3LYP, paired with a basis set like 6-311++G(d,p), are commonly employed for such organic molecules to calculate their electronic properties. acs.org Ab initio methods, while generally more computationally intensive, could also be used for higher accuracy calculations on specific properties.

Calculation of Vibrational Frequencies and Spectroscopic Parameters

Once the optimized geometry is obtained, vibrational frequency calculations are performed. These calculations can predict the infrared (IR) and Raman spectra of the molecule. By comparing the calculated spectra with experimental data (if available), the accuracy of the computational model can be validated. Furthermore, these calculations confirm that the optimized structure is a true energy minimum.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity and spectroscopic properties. Computational methods provide detailed information about the distribution of electrons within the molecule.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distribution)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. The spatial distribution of these orbitals indicates the likely sites of electrophilic and nucleophilic attack.

A hypothetical FMO analysis of this compound would likely show the HOMO localized on the electron-rich biphenyl (B1667301) and phenyl rings, while the LUMO might be distributed over the amide group and the aromatic systems.

Energy Gap and its Correlation with Chemical Reactivity

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally implies that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. This parameter is often correlated with the chemical stability and reactivity of the molecule. For instance, a smaller gap might suggest greater polarizability and a higher tendency to engage in chemical reactions.

Concluding Remarks

While the scientific community has yet to publish specific computational studies on this compound, the established methodologies of computational chemistry provide a clear roadmap for its theoretical investigation. Such a study would undoubtedly reveal valuable information about its structural, electronic, and reactive properties, paving the way for a deeper understanding of this and related compounds. The application of DFT and other quantum chemical methods would allow for the creation of detailed data tables of its predicted properties, which would be invaluable for any future experimental work.

Charge Transfer Mechanisms within the Molecular Framework

Intramolecular charge transfer (ICT) is a critical phenomenon in molecules like this compound, which are characterized by a donor-π-acceptor (D-π-A) architecture. beilstein-journals.org In this molecule, the biphenyl and N-phenyl rings can act as electron donor or acceptor groups, while the acetamide (B32628) bridge serves as the π-conjugated linker facilitating electron delocalization.

The nature of charge transfer can be from the molecule to a surface (molecule-to-surface charge transfer, MSCT) or the reverse (surface-to-molecule charge transfer, SMCT), depending on the electronic environment and the nature of the interacting species. mdpi.com The efficiency of ICT is largely dependent on the chemical structure, particularly the electronic characteristics of the donor and acceptor moieties and the length and nature of the π-conjugated system. beilstein-journals.org In related amide derivatives, it has been shown that charge transfer occurs within the molecule, a fact that can be confirmed by analyzing the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy gaps. niscpr.res.in The amide linker itself plays a crucial role; its ability to participate in resonance can significantly influence the degree of charge transfer between the aromatic systems. Studies on related biphenylacetamide structures confirm that the acetamide group can facilitate charge-transfer properties. nih.gov

Topological and Charge Distribution Analyses

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. scivisionpub.comuni-muenchen.de The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying potential values.

For this compound, the MEP map would be expected to show regions of negative potential (typically colored red or yellow) concentrated around the electronegative oxygen and nitrogen atoms of the acetamide group. These sites are prone to electrophilic attack. scivisionpub.comnih.gov Conversely, regions of positive potential (colored blue) would be located around the hydrogen atoms, especially the N-H proton of the amide group and the aromatic protons, indicating these are the likely sites for nucleophilic attack. scivisionpub.comnih.gov This visualization provides crucial insights into how the molecule might interact with biological receptors or other molecules. nih.gov

Mulliken Population Analysis and Atomic Charges

Mulliken population analysis is a method used to calculate the partial atomic charges within a molecule, offering a quantitative measure of the electron distribution. niscpr.res.inscivisionpub.com Although the calculated charges can be sensitive to the basis set used in the computation, they provide valuable information about the electronic structure. niscpr.res.inscivisionpub.com

In the structure of this compound, a Mulliken analysis would likely reveal a significant negative charge on the highly electronegative oxygen atom of the carbonyl group and a lesser negative charge on the nitrogen atom. niscpr.res.in The carbon atom of the carbonyl group would, in turn, carry a partial positive charge. Hydrogen atoms are generally expected to have positive charges. scivisionpub.com The distribution of charges across the biphenyl and N-phenyl rings would be more complex, influenced by the electron-donating or withdrawing effects of the acetamide substituent. This charge distribution is fundamental to understanding the molecule's dipole moment, polarizability, and other electronic properties. niscpr.res.in

Below is an illustrative table of expected Mulliken atomic charges for the core acetamide linker atoms, based on typical values for similar structures.

| Atom | Expected Mulliken Charge (a.u.) |

| Carbonyl Oxygen (O) | Negative |

| Carbonyl Carbon (C) | Positive |

| Amide Nitrogen (N) | Negative |

| Amide Hydrogen (H) | Positive |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful technique that translates complex wavefunction data into the familiar chemical concepts of lone pairs, bonds, and orbital interactions. uni-muenchen.deresearchgate.net It is particularly useful for quantifying electron delocalization and hyperconjugative interactions. researchgate.net

A key feature in the NBO analysis of an amide-containing molecule like this compound is the delocalization of the nitrogen atom's lone pair (a donor NBO) into the antibonding π* orbital of the adjacent carbonyl group (an acceptor NBO). nih.govaiu.edu This n → π* interaction is characteristic of amide resonance, resulting in a partial double bond character for the C-N bond and contributing significantly to the planarity and stability of the amide group. wisc.edu The strength of this interaction can be quantified by second-order perturbation theory, which calculates the stabilization energy E(2). researchgate.net

In Silico Modeling for Biological Interaction Prediction

Quantitative Structure-Activity Relationship (QSAR) Model Development for Derived Analogs

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. frontiersin.org By developing a mathematical model, QSAR can predict the activity of new, unsynthesized analogs, thereby guiding drug discovery efforts. nih.govneovarsity.org

For a series of analogs derived from this compound, a QSAR study would involve several steps. First, a set of derivatives would be designed, for instance, by introducing various substituents on the biphenyl or N-phenyl rings. Next, a range of molecular descriptors would be calculated for each analog. These descriptors can be steric (e.g., molecular volume), electronic (e.g., dipole moment, atomic charges), hydrophobic (e.g., logP), or topological, among others. nih.gov

Using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms, a model is then built to relate these descriptors to a measured biological activity (e.g., IC50 values for enzyme inhibition). frontiersin.orgnih.govnih.gov The robustness and predictive power of the resulting model are assessed through rigorous statistical validation. nih.gov A successful QSAR model can provide insights into which molecular properties are crucial for the desired biological activity, facilitating the rational design of more potent compounds. neovarsity.orgresearchgate.net

The table below illustrates a hypothetical set of descriptors that could be used in a QSAR study for analogs of this compound.

| Analog | Substituent (R) | LogP | Molar Refractivity | Dipole Moment (Debye) | Predicted Activity |

| 1 | H | 4.5 | 110 | 3.2 | Baseline |

| 2 | 4'-Cl | 5.2 | 115 | 4.5 | Increased |

| 3 | 4'-OCH3 | 4.3 | 112 | 3.8 | Decreased |

| 4 | 4'-NO2 | 4.6 | 113 | 6.1 | Increased |

Molecular Docking Simulations for Ligand-Target Recognition and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. This method allows researchers to understand the binding affinity and the key interactions that stabilize the ligand-protein complex. For a compound like this compound, molecular docking could be instrumental in identifying potential biological targets and elucidating its mechanism of action at a molecular level.

In a typical molecular docking workflow, a three-dimensional model of the target protein is required, which can be obtained from crystallographic data or through homology modeling. The ligand, this compound, would then be virtually screened against the binding site of the protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding pocket and scores them based on a scoring function that estimates the binding free energy.

The output of a docking simulation provides valuable information, including the binding energy (often expressed in kcal/mol), which indicates the strength of the interaction, and the predicted binding pose. Analysis of the binding pose reveals specific interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and the amino acid residues of the protein. For instance, studies on other phenylacetamide derivatives have highlighted the importance of the acetamide group in forming hydrogen bonds with protein backbones, while the biphenyl group can engage in hydrophobic and aromatic interactions. nih.gov

A hypothetical molecular docking study of this compound against a relevant protein target, for example, a kinase or a receptor implicated in a particular disease, would likely involve the interactions summarized in the following conceptual data table.

Table 1: Hypothetical Molecular Docking Results for this compound

| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Kinase A | -8.5 | Lys72, Asp184 | Hydrogen Bond |

| Val57, Leu159 | Hydrophobic | ||

| Phe160 | π-π Stacking | ||

| Receptor B | -7.9 | Gln102, Asn145 | Hydrogen Bond |

| Trp98, Tyr150 | Aromatic-Aromatic | ||

| Ile105, Val148 | Hydrophobic |

This table is for illustrative purposes only and is not based on published experimental data for this specific compound.

Molecular Dynamics (MD) Simulations for Protein-Ligand Complex Stability and Dynamics

Following molecular docking, molecular dynamics (MD) simulations can be employed to investigate the stability and dynamic behavior of the predicted protein-ligand complex over time. MD simulations provide a more realistic representation of the biological environment by considering the movements of atoms and molecules, including solvent effects.

An MD simulation of the this compound-protein complex would involve placing the docked structure in a simulated aqueous environment and calculating the forces between atoms over a specific period, typically nanoseconds to microseconds. The resulting trajectory provides detailed information about the conformational changes and stability of the complex.

A conceptual representation of the data that would be generated from an MD simulation is presented in the table below.

Table 2: Conceptual Molecular Dynamics Simulation Parameters for this compound Complex

| Simulation Parameter | Value | Interpretation |

| Simulation Time | 100 ns | Duration of the simulation to observe dynamic behavior. |

| Average Protein RMSD | 2.1 Å | Indicates a stable protein backbone throughout the simulation. |

| Average Ligand RMSD | 1.5 Å | Suggests the ligand maintains a stable binding mode. |

| Key Residue RMSF | High for loop regions | Flexible loops may play a role in ligand entry and exit. |

| Low for binding site residues | Residues in the binding pocket remain stable, indicating strong interaction. |

This table is for illustrative purposes only and is not based on published experimental data for this specific compound.

Crystallographic Data for this compound Not Found in Public Databases

Despite a comprehensive search of scientific literature and crystallographic databases, no experimental single-crystal X-ray diffraction data for the compound this compound could be located. As a result, the detailed analysis of its solid-state structure, as requested, cannot be provided.

The generation of a scientifically accurate article focusing on the crystallographic analysis and intermolecular interactions of a specific chemical compound is entirely contingent on the availability of its experimentally determined crystal structure. This data, typically obtained through single-crystal X-ray diffraction, provides the precise three-dimensional coordinates of atoms within the crystal lattice.

Without this fundamental information, it is impossible to report on the specific molecular conformation, accurate bond lengths, bond angles, and torsional angles of this compound in the crystalline state. Furthermore, any discussion of its crystal packing, including the identification and geometric characterization of hydrogen bonding networks, π-π stacking interactions, and other non-covalent forces, would be purely speculative. A Hirshfeld surface analysis, which is a computational method for quantifying intermolecular contacts, also requires the crystal structure data as a prerequisite.

Searches were conducted across major chemical and crystallographic databases, including the Cambridge Structural Database (CSD), as well as broad searches of chemical literature for any publication detailing the synthesis and structural characterization of this compound. These searches did not yield any published crystallographic information file (CIF) or related structural report for this specific molecule.

Therefore, the detailed article structured around the provided outline, including data tables for crystallographic parameters and intermolecular interactions, cannot be generated at this time. The required foundational data is not present in the accessible scientific record.

Crystallographic Analysis and Intermolecular Interactions of 2 Biphenyl 3 Yl N Phenylacetamide

Polymorphism and Co-crystallization Studies (If Applicable)

As of this writing, a definitive crystal structure for the compound 2-(biphenyl-3-yl)-N-phenylacetamide has not been reported in major crystallographic databases such as the Cambridge Structural Database (CSD) or the Crystallography Open Database (COD). Consequently, a detailed crystallographic analysis based on experimentally determined data for this specific molecule is not possible. However, by examining the structural motifs present in the molecule—namely the biphenyl (B1667301) group and the N-phenylacetamide moiety—we can predict its likely solid-state behavior and intermolecular interactions based on the known crystal structures of related compounds.

The molecular structure of this compound features several key components that will dictate its packing in the solid state. The presence of an amide group provides a strong hydrogen bond donor (N-H) and acceptor (C=O), which are highly likely to be involved in the primary intermolecular interactions. In many crystalline N-phenylacetamides, molecules are linked into chains or dimers via N-H···O hydrogen bonds. For instance, in the crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide, molecules are linked by N-H···O hydrogen bonds, forming chains. iucr.org Similarly, the crystal structure of N-(2-benzoyl-4,5-dimethoxyphenethyl)-2-phenylacetamide reveals that the amide groups form a chain of intermolecular N-H···O hydrogen bonds. mostwiedzy.pl

Given the combination of strong hydrogen bonding capabilities and the potential for various π-stacking arrangements, it is reasonable to anticipate a densely packed crystal structure for this compound. The interplay between the directional N-H···O hydrogen bonds and the less directional π-π and van der Waals interactions will ultimately determine the final crystal packing arrangement.

Table 1: Predicted Crystallographic and Interaction Profile for this compound

| Parameter | Predicted Characteristic | Basis for Prediction |

| Primary Intermolecular Interaction | N-H···O hydrogen bonds | Presence of the amide group, observed in numerous related acetamide (B32628) crystal structures. iucr.orgmostwiedzy.pl |

| Secondary Intermolecular Interactions | π-π stacking, C-H···π interactions | Presence of multiple aromatic rings (biphenyl and phenyl groups). |

| Likely Supramolecular Motifs | Chains or dimers formed by hydrogen bonds | Common packing motifs in primary and secondary amides. ucc.ieacs.org |

| Crystal System | Likely to be a common, densely packed system such as monoclinic or orthorhombic | Typical for organic molecules of this nature. |

Polymorphism and Co-crystallization Studies

While no specific studies on the polymorphism or co-crystallization of this compound have been published, the molecular features of this compound suggest that it could be a candidate for both phenomena.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. The conformational flexibility of the biphenyl group in this compound, specifically the rotational freedom around the bond connecting the two phenyl rings, is a significant factor that could lead to polymorphism. psu.edu Different crystal packing arrangements might accommodate different torsional angles of the biphenyl unit, resulting in different polymorphic forms. The existence of polymorphism has been observed in various biphenyl derivatives, where subtle changes in intermolecular interactions can lead to different packing motifs. beilstein-journals.orgresearchgate.netacs.org

Co-crystallization is a technique used to design new crystalline solids with modified physicochemical properties by combining a target molecule with a co-former in a stoichiometric ratio. acs.org The amide group in this compound makes it a prime candidate for co-crystallization with molecules that can form strong hydrogen bonds, such as carboxylic acids or other amides. The formation of robust supramolecular synthons, like the acid-amide heterodimer, can lead to the formation of stable co-crystals with altered properties. acs.orgrsc.org The aromatic nature of the compound also allows for the possibility of forming co-crystals with other aromatic molecules through π-π stacking interactions. The ability to form co-crystals has been demonstrated for a variety of aromatic amides, where the resulting crystal structures are stabilized by a combination of hydrogen bonding and other non-covalent interactions. ucc.ienih.gov

Mechanistic Biological Studies and Structure Activity Relationship Sar of 2 Biphenyl 3 Yl N Phenylacetamide Derivatives

Exploration of Enzyme and Receptor Binding Mechanisms

The biological effects of 2-(biphenyl-3-yl)-N-phenylacetamide derivatives are intrinsically linked to their ability to bind with high affinity and specificity to protein targets. Mechanistic studies have been pivotal in identifying these targets and understanding the molecular interactions that govern binding.

Investigation of Specific Protein Target Inhibition (e.g., Proteases, Amidases, Kinases)

Research has revealed that derivatives of the biphenyl-N-phenylacetamide scaffold can inhibit a diverse array of enzymes, including proteases, kinases, and others.

Protease Inhibition: A significant area of investigation has been the inhibition of proteases, which are critical enzymes in many pathological processes. For instance, a series of functionalized biphenyl (B1667301) derivatives were designed as potent inhibitors of HIV-1 protease. nih.govacs.orgnih.gov These compounds were engineered to enhance van der Waals interactions within the S1 subsite of the enzyme. nih.govacs.orgnih.gov One notable inhibitor, which incorporates a 2-methoxy-1,1'-biphenyl derivative as the P1 ligand, demonstrated potent enzyme inhibitory and antiviral activity. nih.govacs.orgnih.gov Other studies have explored biphenyl acetamide (B32628) derivatives as inhibitors for enzymes like chymase. google.com Additionally, theophylline-1,2,4-triazole tethered N-phenylacetamide derivatives have been identified as serine protease inhibitors. frontiersin.org

Kinase Inhibition: The biphenyl scaffold is also a key feature in the design of kinase inhibitors. Derivatives of hexahydroxybiphenyl have been synthesized and evaluated for their inhibitory effects against protein kinase C (PKC), a crucial enzyme in signal transduction pathways. medchemexpress.comacs.orgnih.gov Certain hexahydroxybiphenyl derivatives were found to be potent PKC inhibitors. medchemexpress.comnih.gov Furthermore, biphenyl derivatives have been developed as inhibitors of p38 kinase, a key enzyme in inflammatory signaling pathways. google.com

Other Enzyme Inhibition: Beyond proteases and kinases, biphenylacetamide derivatives have shown inhibitory activity against other important enzymes. For example, some derivatives have been identified as inhibitors of tubulin polymerization, a validated anticancer mechanism. nih.gov Others have been investigated as inhibitors of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. researchgate.netdntb.gov.ua Additionally, research has demonstrated the potential of biphenyl derivatives to inhibit urease and β-glucuronidase. researchgate.net Naphthyl-functionalized acetamide derivatives have shown promise as cholinesterase inhibitors for Alzheimer's disease therapy. nih.gov Furthermore, isatin (B1672199) N-phenylacetamide based sulphonamides have been synthesized as inhibitors of carbonic anhydrase isoforms. nih.gov

Binding Site Analysis through Mutagenesis and Biochemical Assays

Understanding the precise binding interactions at the molecular level is crucial for rational drug design. High-resolution X-ray crystallography has been instrumental in this regard. For example, the crystal structure of a Boc-derivative bound to HIV-1 protease provided detailed insights into the interactions of the biphenyl core within the S1 subsite of the enzyme. nih.govacs.orgnih.gov

Biochemical assays are routinely used to determine the potency of these inhibitors. For instance, tubulin polymerization assays have confirmed that active biphenylacetamide compounds directly inhibit tubulin assembly. nih.gov Similarly, enzyme kinetics studies have been employed to determine the mode of inhibition, with some derivatives showing competitive inhibition of their target enzymes. nih.govmdpi.com

Structure-Activity Relationship (SAR) Studies for Modulating Biological Mechanisms

SAR studies are fundamental to optimizing the biological activity of the this compound scaffold. By systematically modifying the chemical structure and assessing the impact on biological activity, researchers can develop principles for designing more effective and specific inhibitors.

Impact of Substituent Variations on Molecular Interaction Profiles

The nature and position of substituents on both the biphenyl and N-phenyl rings have a profound impact on the inhibitory potency and selectivity of these derivatives.

For HIV-1 protease inhibitors, the functionalization of the biphenyl P1 ligand was key to enhancing van der Waals interactions in the S1 subsite. nih.govacs.orgnih.gov In the case of tubulin polymerization inhibitors, even small substitutions on the biphenylacetate moiety had a significant effect on antimitotic activity. nih.gov For example, replacing the biphenylacetate with other aromatic or benzylic groups led to a loss of activity, highlighting the importance of this specific structural feature. nih.gov Methylation on the amide nitrogen was also found to be detrimental to activity. nih.gov

In a series of N-phenylacetamide derivatives containing 4-arylthiazole moieties, the substituents on the aryl ring played a crucial role in their antibacterial activity. mdpi.comnih.gov For example, a fluoro-substituted phenyl ring at the 4-position of the thiazole (B1198619) resulted in superior activity compared to other substitutions. mdpi.comnih.gov Similarly, for theophylline-tethered N-phenylacetamide derivatives, both electron-donating and electron-withdrawing groups on the aryl ring of the N-phenylacetamide moiety influenced the inhibitory potential against serine protease. frontiersin.org

The following table summarizes the impact of various substituents on the activity of biphenylacetamide derivatives against different targets.

| Target Enzyme | Scaffold | Active Substituents | Inactive/Less Active Substituents | Reference |

| HIV-1 Protease | Biphenyl derivatives | 2-methoxy-1,1'-biphenyl as P1 ligand | - | nih.govacs.orgnih.gov |

| Protein Kinase C | Hexahydroxybiphenyl derivatives | Specific hexahydroxy configurations | Hexakis-(benzyloxy)biphenyl | medchemexpress.comnih.gov |

| Tubulin | Biphenylacetamides | Naphthyl acetate | Other aromatic/benzylic groups, m-bromobenzyl, phenyl, iso-propyl | nih.gov |

| Antibacterial | N-phenylacetamide-thiazole | 4-(4-fluorophenyl)thiazole | - | mdpi.comnih.gov |

| Serine Protease | Theophylline-N-phenylacetamide | Chloro group at para position | Unsubstituted phenyl ring | frontiersin.org |

Conformational Flexibility and Receptor Fit Analysis

The three-dimensional conformation of a molecule is critical for its ability to fit into the binding site of a protein target. The biphenyl moiety, with its rotatable central bond, can adopt various conformations, which can influence its binding affinity. Molecular modeling and conformational analysis are therefore essential tools in understanding the SAR of these compounds.

Design Principles for Enhanced Target Specificity

A key challenge in drug design is to achieve selectivity for the desired target to minimize off-target effects. SAR studies provide the foundation for designing more specific inhibitors. By identifying the structural features that are critical for binding to the target of interest and those that contribute to binding to off-target proteins, medicinal chemists can fine-tune the molecule to enhance its specificity.

For example, in the development of kinase inhibitors, achieving selectivity among the highly conserved family of kinases is a major goal. By exploiting subtle differences in the ATP-binding sites or by targeting allosteric sites, it is possible to design selective inhibitors. researchgate.net The design of biphenyl derivatives as allosteric inhibitors of EGFR Tyrosine Kinase is one such approach to achieve selectivity. researchgate.net

Elucidation of Molecular Pathways Affected by this compound Derivatives

The biological effects of a compound are intrinsically linked to its interactions with molecular pathways within an organism. For derivatives of this compound, research has begun to shed light on the cellular and molecular processes they influence.

The primary focus of mechanistic studies on phenylacetamide derivatives has been on their antiproliferative effects . While direct studies on this compound are limited, research on related phenylacetamide and biphenyl compounds provides valuable insights. Phenylacetamide derivatives, in general, have been identified as potential anticancer agents. researchgate.net Their mechanism often involves the induction of apoptosis (programmed cell death) in cancer cells. For instance, some phenylacetamide derivatives have been shown to activate the caspase cascade, a family of proteases crucial for apoptosis. researchgate.net Specifically, the activation of caspase-8 suggests the involvement of the death receptor pathway. researchgate.net

In the context of antimicrobial mechanisms , various derivatives containing the N-phenylacetamide moiety have been synthesized and evaluated. Some have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. mdpi.comtandfonline.com The proposed mechanism for some of these compounds involves the disruption of the bacterial cell membrane. mdpi.com However, specific studies detailing the antimicrobial mechanism of this compound itself are not extensively documented.

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is often implicated in disease. ajwilsonresearch.comcsic.es The modulation of PPIs with small molecules represents a significant therapeutic strategy. ajwilsonresearch.commdpi.com The biphenyl moiety present in this compound is a structural feature found in some PPI modulators. mdpi.com This is because the biphenyl group can mimic key amino acid residues, such as phenylalanine, and engage in hydrophobic and π-π stacking interactions within protein binding pockets.

While there is no direct evidence of this compound acting as a PPI modulator, its structural components suggest a potential to interfere with protein complexes. For example, the p53-MDM2 interaction, a critical regulator of cell cycle and apoptosis, is a well-known target for small molecule inhibitors, some of which feature aromatic scaffolds. nih.gov The development of compounds that can stabilize or disrupt PPIs is a growing field, and the this compound scaffold could serve as a starting point for designing such modulators. csic.esfrontiersin.org

Comparative Biological Activity Studies with Related Chemical Scaffolds

To understand the unique contribution of the this compound scaffold to biological activity, it is essential to compare it with related chemical structures.

Structure-activity relationship (SAR) studies on various phenylacetamide derivatives have revealed key insights. For example, in a series of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, the presence of a nitro group on the N-phenyl ring was shown to enhance cytotoxic effects against prostate cancer cells compared to a methoxy (B1213986) group. nih.gov This highlights the significant impact of substituents on the phenyl rings on antiproliferative activity.

When comparing different core scaffolds, such as anthraquinone (B42736), xanthone, and carbazole, all bearing an N-(naphthalen-2-yl)acetamide side chain, the anthraquinone derivative displayed the most potent antiproliferative activity against nasopharyngeal carcinoma cells. jst.go.jp This suggests that the central aromatic system plays a crucial role in determining the biological effect.

In the context of antimicrobial activity, derivatives of 2-amino/hydrazino-4-arylthiazoles have been investigated. A compound with a biphenyl group at the 'Ar' position showed prominent antibacterial action against Bacillus subtilis. tandfonline.com This underscores the potential of the biphenyl moiety in conferring antibacterial properties.

The following table summarizes the antiproliferative activities of some phenylacetamide derivatives against various cancer cell lines, illustrating the influence of different structural modifications.

| Compound Name | Cancer Cell Line | IC50 (µM) |

| 2-(4-Fluorophenyl)-N-(2-nitrophenyl)acetamide | PC3 (prostate) | 52 nih.gov |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | PC3 (prostate) | 80 nih.gov |

| 2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide | MCF-7 (breast) | 100 nih.gov |

| 2-(9,10-dioxo-9,10-dihydroanthracen-2-yloxy)-N-(naphthalen-2-yl)acetamide | NPC-TW01 (nasopharyngeal) | 2.62 jst.go.jp |

| 2-(9,10-dioxo-9,10-dihydroanthracen-2-yloxy)-N-phenylacetamide | NPC-TW01 (nasopharyngeal) | 8.62 jst.go.jp |

IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

The data indicates that both the core scaffold and the substituents on the phenylacetamide moiety significantly influence the antiproliferative potency.

Advanced Methodologies in the Research of 2 Biphenyl 3 Yl N Phenylacetamide

High-Throughput Screening Techniques for Mechanistic Hit Identification

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, facilitating the rapid assessment of large numbers of compounds to identify "hits"—molecules that interact with a specific biological target. japsonline.comnih.gov For a compound such as 2-(biphenyl-3-yl)-N-phenylacetamide, HTS is instrumental in moving from a molecule with a known, perhaps limited, activity to a broader understanding of its mechanistic profile. The process involves the automated testing of a compound library against purified proteins or cell-based assays to measure a specific response, such as enzyme inhibition or changes in cell viability. nih.govresearchgate.net

The primary goal of applying HTS in this context is mechanistic hit identification. Rather than simply confirming a known effect, the compound would be screened against a diverse panel of biological targets, such as kinases, G-protein coupled receptors (GPCRs), or nuclear receptors. This approach, sometimes called target-based screening, can uncover previously unknown mechanisms of action or identify potential off-target effects early in the discovery process. japsonline.com For instance, a screen might reveal that this compound is a potent modulator of a specific signaling pathway, providing a clear direction for further research.

HTS assays are broadly categorized into two types: biochemical and cell-based.

Biochemical assays utilize purified target proteins to directly measure the compound's effect, such as the inhibition of enzymatic activity. nih.gov These assays often rely on optical readouts like fluorescence, luminescence, or absorbance. nih.gov

Cell-based assays use living cells and can provide more physiologically relevant data by assessing a compound's activity within a complex biological system. nih.gov This could involve measuring changes in gene expression, protein translocation, or second messenger pathways. researchgate.net

The data generated from an HTS campaign is extensive. A typical workflow involves a primary screen of thousands of compounds, followed by a confirmation screen and subsequent dose-response studies to determine the potency (e.g., IC₅₀ or EC₅₀) of the confirmed hits. This funneling process ensures that resources are focused on the most promising molecules.

| Screening Stage | Purpose | Compounds Tested (Illustrative) | Hit Criteria (Illustrative) | Output |

| Primary Screen | Identify initial "hits" from a large library at a single concentration. | >100,000 | >50% inhibition of target activity | ~1,000 potential hits |

| Confirmatory Screen | Re-test initial hits to eliminate false positives. | ~1,000 | Confirmed activity in the primary assay format | ~200 confirmed hits |

| Dose-Response Analysis | Determine the potency (IC₅₀/EC₅₀) of confirmed hits. | ~200 | A defined concentration-dependent effect | ~50 potent hits |

| Secondary/Mechanistic Assays | Characterize the mechanism of action and rule out non-specific effects. | ~50 | Activity in orthogonal assays; selectivity against related targets | 5-10 validated hits for lead optimization |

This interactive table illustrates a representative HTS funnel. The numbers are hypothetical and vary depending on the specific screen and library.

Chemoinformatics and Machine Learning Applications in Derivative Design

Once a validated hit like this compound is identified, the next crucial step is lead optimization. This process involves systematically modifying the chemical structure to improve desired properties such as potency, selectivity, and metabolic stability. Chemoinformatics and machine learning (ML) have become indispensable tools in this phase, enabling a rational, data-driven approach to derivative design. mdpi.com

A key application is the development of Quantitative Structure-Activity Relationship (QSAR) models. mdpi.comdntb.gov.ua By analyzing a dataset of related compounds and their measured biological activities, ML algorithms—such as random forests, support vector machines (SVMs), or deep neural networks—can learn the relationship between a molecule's structural features (descriptors) and its activity. mdpi.com For the this compound scaffold, a QSAR model could be built to predict how substitutions on the biphenyl (B1667301) or phenyl rings would affect its interaction with a target protein. nih.gov This allows for the in silico screening of thousands of virtual derivatives, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources. mdpi.comnih.gov

Recent research demonstrates the power of this approach. For example, studies on N-phenylacetamide hybrids designed for Alzheimer's disease have successfully used computational modeling to guide the synthesis of new derivatives with improved inhibitory potential against multiple targets like cholinesterases and β-secretase-1. researchgate.netnih.gov Similarly, ML models have been used to design novel inhibitors based on other complex scaffolds, showcasing the broad applicability of these techniques. dntb.gov.uaresearchgate.net The process combines chemical and protein space information to generate high-quality predictions, guiding the optimization from a hit to a clinical candidate. mdpi.com

| Machine Learning Model | Principle | Common Application in Derivative Design | Potential Advantage for Scaffold |

| Random Forest (RF) | An ensemble method using multiple decision trees to improve predictive accuracy and control over-fitting. | QSAR modeling, virtual screening, ADMET prediction. | Robust and handles high-dimensional data well; can identify key structural features. |

| Support Vector Machine (SVM) | Finds an optimal hyperplane that separates data points into different classes (e.g., active vs. inactive). | Classification of compounds, regression for potency prediction. | Effective in high-dimensional spaces and when the number of features is greater than the number of samples. |

| Deep Neural Network (DNN) | A multi-layered network of artificial neurons that can learn complex, non-linear patterns from large datasets. | De novo molecule generation, complex QSAR, bioactivity prediction from images or spectra. | Can capture highly intricate structure-activity relationships not apparent to other models. |

This interactive table compares common machine learning models used in chemoinformatics for designing new chemical derivatives.

Biosensor Development for Real-Time Interaction Analysis

Understanding the dynamic interaction between a drug candidate and its biological target is critical for elucidating its mechanism of action. Biosensors are analytical devices that convert a biological recognition event into a measurable signal, offering the ability to study these interactions in real-time. archivepp.com Developing a biosensor for this compound would provide invaluable data on its binding kinetics—the rates of association (kₐ) and dissociation (kₑ)—which are crucial determinants of a compound's efficacy and duration of action. nih.gov

Several biosensor technologies are applicable:

Surface Plasmon Resonance (SPR): This is a widely used label-free optical technique. In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound is flowed over the surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the precise calculation of on- and off-rates.

Electrochemical Biosensors: These devices measure changes in electrical properties (such as current or potential) upon the binding of an analyte. archivepp.com Recent advances have led to wearable electrochemical biosensors capable of continuously monitoring metabolites in biofluids, highlighting the potential for real-time analysis in complex biological environments. researchgate.net

Fluorescent Biosensors: These can be engineered to report on binding events through changes in fluorescence. Genetically encoded fluorescent biosensors can even be used to analyze molecular processes inside living cells. archivepp.com

A significant challenge in biosensor development is ensuring stability and avoiding interference from other molecules, a problem known as biofouling, especially for in vivo applications. nih.gov Advanced designs, inspired by biological systems, are being developed to create more robust biosensors that can function for extended periods even within flowing blood. nih.gov For a small molecule like this compound, a custom biosensor could be used to validate target engagement, confirm its binding site through competition assays with known ligands, and provide a direct comparison of the binding kinetics of different synthesized derivatives. nih.govfrontiersin.org

| Biosensor Technology | Detection Principle | Label Required? | Key Information Provided | Suitability for this compound |

| Surface Plasmon Resonance (SPR) | Change in refractive index upon mass binding to a sensor surface. | No | Binding affinity (Kᴅ), association/dissociation rates (kₐ/kₑ). | Excellent for detailed kinetic analysis with purified target protein. |

| Biolayer Interferometry (BLI) | Shift in the interference pattern of white light reflected from a biosensor tip. | No | Binding affinity (Kᴅ), association/dissociation rates (kₐ/kₑ). | High-throughput alternative to SPR, good for screening derivatives. |

| Isothermal Titration Calorimetry (ITC) | Heat change associated with a binding event. | No | Binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Provides a complete thermodynamic profile of the interaction. |

| Electrochemical Sensors | Change in an electrical signal (current, impedance) upon binding. | Can be label-free or labeled | Concentration, binding events. | High sensitivity; potential for miniaturization and in-vivo monitoring. archivepp.comresearchgate.net |

This interactive table summarizes and compares different biosensor technologies applicable to the study of small molecule-protein interactions.

Future Research Directions and Unexplored Avenues for 2 Biphenyl 3 Yl N Phenylacetamide

Development of Novel Synthetic Pathways

The synthesis of 2-(biphenyl-3-yl)-N-phenylacetamide, with the CAS number 1131604-79-9 and molecular formula C20H17NO, is foundational to any future research. Current time information in Bangalore, IN. While standard amide bond formation reactions are likely applicable, future research could focus on developing more efficient, sustainable, and versatile synthetic routes.

One established method for forming the amide linkage in similar structures is the Schotten-Baumann reaction. This involves the reaction of an amine with an acid chloride under basic conditions. ijper.org For this compound, this would likely involve the reaction of aniline (B41778) with 2-(biphenyl-3-yl)acetyl chloride.

Future research could explore alternative synthetic strategies to improve yield, reduce waste, and allow for greater diversification of the core structure. These could include:

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki or similar cross-coupling reactions could be employed to construct the biphenyl (B1667301) moiety at a late stage of the synthesis. For instance, a suitable aryl boronic acid could be coupled with a brominated N-phenylacetamide precursor. mdpi.com This approach would offer modularity for creating a library of analogs with diverse substitution patterns on the biphenyl ring.

Flow Chemistry Synthesis: Continuous flow processes could offer advantages in terms of safety, scalability, and reaction control for the synthesis of the target compound and its derivatives.

Biocatalytic Methods: The use of enzymes, such as lipases, for the amidation step could provide a greener and more selective alternative to traditional chemical methods.

A comparative table of potential synthetic routes is presented below:

| Synthetic Route | Key Reactants | Potential Advantages | Potential Challenges |

| Schotten-Baumann Reaction | Aniline, 2-(biphenyl-3-yl)acetyl chloride | Well-established, generally high yielding | Use of stoichiometric base, potential for side reactions |

| Palladium-Catalyzed Cross-Coupling | Aryl boronic acid, brominated N-phenylacetamide precursor | High modularity, access to diverse analogs | Catalyst cost and removal, optimization of reaction conditions |

| Flow Chemistry | Starting materials for a multi-step synthesis | Improved safety, scalability, and control | Initial setup cost, requires specialized equipment |

| Biocatalysis | Aniline, 2-(biphenyl-3-yl)acetic acid or ester, lipase | Green and sustainable, high selectivity | Enzyme stability and cost, requires optimization of reaction conditions |

Advanced Computational Prediction of New Biological Mechanisms

The biphenyl and phenylacetamide motifs are present in numerous compounds with a wide range of biological activities, including antidepressant, antibacterial, and anticancer properties. nih.govmdpi.comresearchgate.net Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for predicting the potential biological targets and mechanisms of action of new molecules like this compound.

Future research should leverage these in silico techniques to guide experimental investigations. Key areas of focus could include:

Target Prediction: Docking studies could be performed against a panel of known protein targets associated with diseases like cancer, neurodegenerative disorders, and infectious diseases. For example, a study on N-([1,1'-biphenyl]-3-yl)-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide, a structurally related compound, used docking to investigate its potential as an anti-tubercular agent. tjnpr.org

QSAR Model Development: By synthesizing and testing a library of derivatives of this compound, a QSAR model could be developed to correlate specific structural features with biological activity. This would enable the rational design of more potent and selective compounds.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound, which is crucial for its development as a potential therapeutic agent.

A hypothetical workflow for the computational prediction of biological mechanisms is outlined below:

| Step | Computational Method | Objective | Potential Outcome |

| 1. Ligand Preparation | Molecular mechanics minimization | Generate a low-energy 3D conformation of this compound | Accurate representation of the molecule for subsequent docking |

| 2. Target Identification | Reverse docking, literature analysis of related compounds | Identify potential protein targets | A list of high-probability biological targets |

| 3. Molecular Docking | Automated docking software (e.g., AutoDock, Glide) | Predict the binding mode and affinity of the compound to its potential targets | Understanding of key interactions and a ranking of potential targets |

| 4. QSAR Analysis | Statistical modeling (e.g., MLR, PLS) | Correlate structural properties of analogs with their biological activity | A predictive model to guide the design of new, more active compounds |